N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a mouthful of a compound, but its structure reveals its interesting features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: this compound
This compound combines a tetrazole ring, a dibenzo[b,d]furan moiety, and a sulfonamide group. It’s worth noting that tetrazoles are nitrogen-rich heterocycles with diverse applications.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for this compound:
-
Cycloaddition Reaction
-
Diazo Transfer Reaction
-
Microwave-Accelerated Method
Industrial Production
The industrial-scale production methods for this compound are proprietary and may involve custom processes. the synthetic routes mentioned above provide insights into its preparation.
Chemical Reactions Analysis
Reactivity
Oxidation: Tetrazoles can undergo oxidation reactions.
Substitution: The sulfonamide group is susceptible to nucleophilic substitution.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for tetrazole formation.
Zinc Salts: Catalysts for nitrile-to-tetrazole conversion.
Microwave Irradiation: Accelerates reactions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential drugs due to its unique structure.
Energetic Materials: Tetrazoles contribute to the design of high-energy compounds .
Coordination Chemistry: Forms complexes with metal ions .
Mechanism of Action
The exact mechanism remains an active area of research. its sulfonamide group suggests potential enzyme inhibition or receptor binding.
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H17N5O4S/c27-31(28,23-10-11-29-16-4-2-1-3-5-16)17-7-9-20-19(13-17)18-8-6-15(12-21(18)30-20)26-14-22-24-25-26/h1-9,12-14,23H,10-11H2 |
InChI Key |
JULXLOONZZVEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.